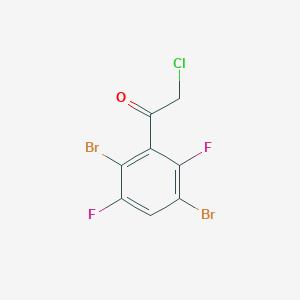
2-Chloro-1-(2,5-dibromo-3,6-difluorophenyl)ethan-1-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Chloro-1-(2,5-dibromo-3,6-difluorophenyl)ethan-1-one is an organic compound with the molecular formula C8H3Br2ClF2O. This compound is notable for its unique structure, which includes multiple halogen atoms (chlorine, bromine, and fluorine) attached to a phenyl ring. It is used primarily in organic synthesis and has applications in various fields including medicinal chemistry and materials science .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Chloro-1-(2,5-dibromo-3,6-difluorophenyl)ethan-1-one typically involves the halogenation of a suitable precursor. One common method involves the reaction of 2,5-dibromo-3,6-difluorobenzene with chloroacetyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride (AlCl3). The reaction is carried out under anhydrous conditions to prevent hydrolysis of the chloroacetyl chloride .
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow processes to ensure consistent quality and yield. The use of automated systems for the precise addition of reagents and control of reaction conditions is crucial. The reaction mixture is typically quenched with water, and the product is extracted using an organic solvent such as dichloromethane. The crude product is then purified by recrystallization or column chromatography .
Chemical Reactions Analysis
Types of Reactions
2-Chloro-1-(2,5-dibromo-3,6-difluorophenyl)ethan-1-one can undergo various types of chemical reactions, including:
Nucleophilic substitution: The chlorine atom can be replaced by nucleophiles such as amines or thiols.
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: The carbonyl group can be reduced to form alcohols.
Common Reagents and Conditions
Nucleophilic substitution: Reagents such as sodium azide (NaN3) or potassium thiocyanate (KSCN) in polar aprotic solvents like dimethylformamide (DMF).
Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.
Reduction: Reagents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) in anhydrous ether.
Major Products
Nucleophilic substitution: Formation of substituted ethanones.
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols.
Scientific Research Applications
2-Chloro-1-(2,5-dibromo-3,6-difluorophenyl)ethan-1-one has several applications in scientific research:
Medicinal Chemistry: Used as an intermediate in the synthesis of pharmaceutical compounds.
Materials Science: Utilized in the development of advanced materials with specific electronic properties.
Organic Synthesis: Serves as a building block for the synthesis of complex organic molecules.
Mechanism of Action
The mechanism of action of 2-Chloro-1-(2,5-dibromo-3,6-difluorophenyl)ethan-1-one involves its ability to undergo nucleophilic substitution reactions. The presence of electron-withdrawing halogen atoms on the phenyl ring increases the electrophilicity of the carbonyl carbon, making it more susceptible to nucleophilic attack. This property is exploited in various synthetic applications to introduce different functional groups into the molecule .
Comparison with Similar Compounds
Similar Compounds
- 2-Chloro-1-(3,4-difluorophenyl)ethan-1-one
- 2-Chloro-1-(2,4-dibromophenyl)ethan-1-one
- 2-Chloro-1-(2,5-dibromophenyl)ethan-1-one
Uniqueness
The uniqueness of 2-Chloro-1-(2,5-dibromo-3,6-difluorophenyl)ethan-1-one lies in its combination of halogen atoms, which imparts distinct electronic properties and reactivity. This makes it a valuable intermediate in the synthesis of compounds with specific desired properties .
Properties
Molecular Formula |
C8H3Br2ClF2O |
|---|---|
Molecular Weight |
348.36 g/mol |
IUPAC Name |
2-chloro-1-(2,5-dibromo-3,6-difluorophenyl)ethanone |
InChI |
InChI=1S/C8H3Br2ClF2O/c9-3-1-4(12)7(10)6(8(3)13)5(14)2-11/h1H,2H2 |
InChI Key |
KQQSUPYVNNASQI-UHFFFAOYSA-N |
Canonical SMILES |
C1=C(C(=C(C(=C1Br)F)C(=O)CCl)Br)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















